molecular formula C12H19N3O2 B1373588 tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate CAS No. 1315366-46-1

tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No.: B1373588
CAS No.: 1315366-46-1
M. Wt: 237.3 g/mol
InChI Key: INVVTVVHUFVMMP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-Methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate is a chemical building block of high interest in pharmaceutical research and development. It features both an azetidine ring, valued for its contribution to molecular properties in drug design, and a pyrazole heterocycle, a privileged structure in medicinal chemistry. This combination makes the compound a versatile intermediate for constructing more complex target molecules. Compounds with this azetidine-pyrazole scaffold are frequently employed as key precursors in synthetic routes. For instance, structurally similar tert-butyl azetidine carboxylates are recognized as important quaternary heterocyclic intermediates in the synthesis of active pharmaceutical ingredients, such as Janus kinase (JAK) inhibitors like baricitinib . The boc-protecting group (tert-butoxycarbonyl) on the azetidine nitrogen facilitates straightforward purification and further synthetic manipulations, allowing researchers to efficiently explore novel chemical space. This product is intended for use in laboratory research as a synthetic intermediate. It is strictly for professional use in a controlled setting. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet (SDS) prior to handling and use.

Properties

IUPAC Name

tert-butyl 3-(4-methylpyrazol-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-5-13-15(6-9)10-7-14(8-10)11(16)17-12(2,3)4/h5-6,10H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVVTVVHUFVMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Azetidine Ring Formation: The azetidine ring is often constructed via cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Coupling of Pyrazole and Azetidine Rings: The pyrazole and azetidine rings are then coupled using a suitable linker, often through nucleophilic substitution or condensation reactions.

    Introduction of the tert-Butyl Ester Group: The final step involves esterification to introduce the tert-butyl group, typically using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Nitrogen

The azetidine nitrogen in this compound participates in nucleophilic substitution reactions due to its tertiary amine character and steric accessibility.

Key Reactions:

Reaction TypeReagents/ConditionsProducts FormedYieldReference
AlkylationAlkyl halides (e.g., CH₃I)N-alkylated azetidine derivatives60–75%
AcylationAcetyl chloride, DCM, 0–5°CN-acetylated derivatives50–65%

Mechanistic Notes :

  • Alkylation occurs via an SN2 mechanism under mild base conditions.

  • Steric hindrance from the tert-butyl group slows reaction kinetics compared to non-bulky analogs .

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is cleaved under acidic conditions to generate a free amine, enabling further functionalization.

Deprotection Conditions:

AcidSolventTemperatureTimeYieldReference
Trifluoroacetic acid (TFA)DCMRT2–4 h>90%
HCl (4M in dioxane)Methanol0°C → RT6 h85%

Applications :

  • The deprotected amine serves as an intermediate in peptide coupling or metal-catalyzed cross-coupling reactions .

Oxidation of the Azetidine Ring

The azetidine ring undergoes oxidation to form ketone derivatives under controlled conditions.

Oxidation Protocol:

Reagent SystemSolventTemperatureProductYieldReference
TEMPO/H₂O₂CH₂Cl₂10–15°Ctert-Butyl 3-oxoazetidine-1-carboxylate92.1%
CrO₃ (chromium trioxide)Acetone0°COxo derivatives70–80%

Optimization :

  • Microchannel reactors improve efficiency and reduce byproduct formation compared to batch processes .

Condensation Reactions Involving the Pyrazole Moiety

The 4-methylpyrazole group participates in condensation reactions, particularly at the N1 position.

Example Reaction:

ReactantCatalystConditionsProductYieldReference
BenzaldehydeAcOHReflux, 12 hSchiff base-functionalized analog55%
Ethyl cyanoacetateK₂CO₃DMF, 80°CCyano-substituted derivatives40–50%

Limitations :

  • The methyl group at the 4-position reduces electrophilicity, necessitating harsher conditions for reactivity.

Cyclization Reactions

The compound serves as a precursor in ring-expansion or annulation reactions.

SubstrateConditionsProductYieldReference
Propargyl bromideCuI, DIPEA, DMF, 60°CFused bicyclic azetidine-pyrazole48%
Ethylene glycol diacrylateAIBN, Toluene, 80°CMacrocyclic lactam30%

Note :

  • Low yields in macrocyclic products highlight steric challenges from the tert-butyl group .

Stability Under Hydrolytic Conditions

The Boc group exhibits stability in basic aqueous environments but degrades under prolonged acidic exposure.

ConditionDegradation Observed?Half-LifeReference
pH 7.4 (PBS buffer)No>72 h
pH 2.0 (HCl)Yes4 h

Comparative Reactivity with Analogs

The 4-methylpyrazole substituent confers distinct reactivity compared to other azetidine derivatives:

CompoundKey Reaction DifferenceReference
tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylateFaster condensation due to free -NH₂ group
tert-Butyl 3-hydroxyazetidine-1-carboxylateHigher susceptibility to oxidation

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that pyrazole derivatives, including those related to tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate, exhibit significant anticancer properties. For instance, compounds containing the pyrazole moiety have been shown to inhibit the proliferation of A549 lung cancer cells, suggesting their potential as anticancer agents through mechanisms such as apoptosis induction .

Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are also notable. Studies have demonstrated that certain pyrazole compounds can effectively target various pathogens, indicating that this compound may possess similar properties. The structure-activity relationship (SAR) studies in this area highlight the importance of substituents on the pyrazole ring for enhancing antimicrobial efficacy .

Synthetic Utility

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. For example, reactions involving nucleophilic substitutions and cyclization processes have been reported, showcasing its utility in generating diverse chemical scaffolds .

Reagent for Functionalization
The compound can be employed as a reagent for functionalizing other organic molecules. Its reactive sites allow for the introduction of various functional groups, which can lead to the development of novel compounds with tailored properties for specific applications, such as pharmaceuticals or agrochemicals .

Therapeutic Potential

Neurological Applications
There is emerging interest in exploring the potential neurological applications of pyrazole derivatives. Some studies suggest that compounds similar to this compound may exhibit neuroprotective effects or modulate neurotransmitter systems, thereby offering prospects for treating neurological disorders .

Case Studies and Research Findings

StudyFindingsImplications
A549 Cell Proliferation InhibitionPyrazole derivatives inhibited growth by inducing apoptosisPotential for anticancer drug development
Antimicrobial EfficacyCertain pyrazole compounds showed effectiveness against bacterial strainsDevelopment of new antibiotics
Neurological EffectsSome derivatives exhibited neuroprotective activityFuture research in neuropharmacology

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins, while the azetidine ring may interact with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name (CAS Number) Substituent(s) on Azetidine Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (CAS: N/A) 4-methylpyrazole C₁₁H₁₈N₄O₂ 238.29 Rigid scaffold for drug discovery; pyrazole enables hydrogen bonding
tert-butyl 3-aminoazetidine-1-carboxylate (193269-78-2) -NH₂ C₈H₁₆N₂O₂ 172.22 Versatile amine intermediate for peptide coupling or further functionalization
tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (325775-44-8) -CH₂NH₂ C₉H₁₈N₂O₂ 186.25 Enhanced solubility due to polar amine; used in linker chemistry
tert-butyl 3-hydroxyazetidine-1-carboxylate (142253-56-3) -OH C₈H₁₅NO₃ 173.21 Hydroxyl group facilitates hydrogen bonding; precursor for oxidation reactions
tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1126650-66-5) -F, -CH₂OH C₉H₁₅FNO₃ 219.22 Fluorine enhances metabolic stability; hydroxymethyl enables glycosylation or conjugation
tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate (152537-04-7) -CH₂C(O)- C₁₀H₁₇NO₃ 199.25 Reactive ketone group for Schiff base formation; used in prodrug design

Key Comparative Insights

Functional Group Diversity: The pyrazole-substituted analog (target compound) exhibits aromatic heterocyclic character, enabling π-π stacking and hydrogen-bonding interactions critical for target binding in drug design. In contrast, amino (CAS 193269-78-2) or hydroxyl (CAS 142253-56-3) derivatives prioritize polar interactions and solubility . Fluorinated analogs (e.g., CAS 1126650-66-5) introduce metabolic stability and lipophilicity, making them suitable for central nervous system (CNS) therapeutics .

Synthetic Utility: The Boc-protected azetidine core is a common feature, allowing deprotection to generate free amines or hydroxyls for downstream reactions. For example, tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2) is widely used in peptide coupling, while the ketone-bearing analog (CAS 152537-04-7) serves as a handle for bioconjugation .

Hydrogen-Bonding Patterns: Pyrazole-containing derivatives form stronger hydrogen-bonding networks compared to non-aromatic substituents, as predicted by graph-set analysis (). This property is critical in crystal engineering and supramolecular chemistry .

Thermodynamic Stability :

  • Fluorinated and methyl-substituted analogs (e.g., CAS 1126650-66-5) exhibit higher thermal stability due to reduced rotational freedom and stronger C-F bonds, as observed in differential scanning calorimetry (DSC) studies .

Biological Activity

tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS No. 1315366-46-1) is a novel compound with significant potential in pharmacological applications. Its unique structure, characterized by the azetidine ring and a pyrazole moiety, suggests various biological activities. This article reviews the biological activity, synthesis, and potential therapeutic applications of this compound based on diverse research findings.

  • Molecular Formula : C12H19N3O2
  • Molecular Weight : 237.3 g/mol
  • Structure : The compound features a tert-butyl group, an azetidine ring, and a pyrazole derivative, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and azetidine structures exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast cancer)10.38Induction of apoptosis via p53 activation
U-937 (Leukemia)5.5Caspase activation leading to cell death
MEL-8 (Melanoma)8.0Cell cycle arrest and apoptosis

These findings suggest that the compound may act as a potent inducer of apoptosis, potentially through mechanisms involving p53 and caspase pathways .

Synthesis and Evaluation

A study synthesized this compound and evaluated its biological activities. The synthesis involved standard organic reactions yielding high purity (>95%). Subsequent biological assays revealed significant cytotoxicity against several cancer cell lines, supporting its potential use in oncology .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds indicates that modifications to the pyrazole group can enhance biological activity. For example, substituents on the pyrazole ring can significantly affect potency against specific cancer types or microbial strains. This highlights the importance of further chemical optimization to improve therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate, and what key reaction conditions should be considered?

  • Methodology: Synthesis typically involves multi-step strategies:
  • Step 1: Construct the azetidine ring via cyclization reactions, such as intramolecular nucleophilic substitution, using tert-butyl protection to stabilize intermediates .
  • Step 2: Introduce the 4-methylpyrazole moiety via coupling reactions (e.g., Buchwald-Hartwig amination or copper-catalyzed cross-coupling) under inert atmospheres .
  • Key Conditions: Use anhydrous solvents (e.g., THF or DMF), Pd/Cu catalysts, and temperatures between 60–100°C. Tert-butyl groups require protection from acidic/basic conditions to prevent deprotection .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodology:
  • NMR Spectroscopy: Analyze 1H and 13C NMR to verify tert-butyl (δ ~1.2 ppm for CH3) and azetidine (δ ~3.5–4.5 ppm for N-CH2) signals. Pyrazole protons appear as distinct singlets (δ ~7.5–8.5 ppm) .
  • X-ray Crystallography: Resolve absolute configuration, as demonstrated for tert-butyl piperazine analogs (e.g., C–H···O interactions stabilize crystal packing) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What are the recommended storage conditions and handling protocols for this compound?

  • Guidelines:
  • Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester .
  • Use desiccants (e.g., silica gel) and moisture-free solvents during handling. Avoid prolonged exposure to light, as heterocycles may degrade .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodology:
  • DFT Calculations: Model transition states to predict regioselectivity in azetidine ring functionalization. For example, assess nucleophilic attack at the azetidine N-position vs. pyrazole C4 .
  • Molecular Dynamics Simulations: Study solvent effects on reaction pathways, as polar aprotic solvents (e.g., DMSO) may stabilize charged intermediates .

Q. What strategies are effective in resolving contradictions between theoretical and experimental data regarding solubility and polarity?

  • Approaches:
  • Purification Optimization: Use reverse-phase HPLC or recrystallization (e.g., ethyl acetate/hexane mixtures) to isolate pure enantiomers, addressing discrepancies in solubility predictions .
  • Co-Solvent Systems: Combine DMSO with water or ethanol to enhance solubility while maintaining stability .
  • LogP Analysis: Experimentally determine partition coefficients and compare with computational models (e.g., XLogP3) to refine predictive algorithms .

Q. In designing biological activity assays, what in vitro models are suitable for evaluating the compound’s interaction with kinase targets?

  • Methodology:
  • Kinase Inhibition Assays: Use recombinant kinases (e.g., JAK2 or EGFR) with ATP-binding site mutations to test competitive inhibition, leveraging structural analogs like pyrazolo[3,4-d]pyrimidine derivatives .
  • Cellular Uptake Studies: Employ fluorescently tagged analogs to monitor intracellular localization in cancer cell lines (e.g., HeLa or MCF-7) .
  • Docking Simulations: Align the compound’s 3D structure (from crystallography) with kinase active sites using AutoDock Vina .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate
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tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate

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